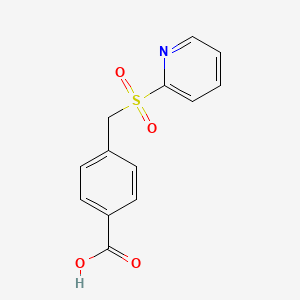

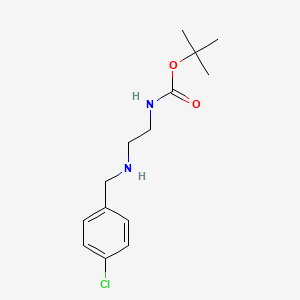

![molecular formula C14H19NO2S B1456462 5-Octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione CAS No. 773881-43-9](/img/structure/B1456462.png)

5-Octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione

Vue d'ensemble

Description

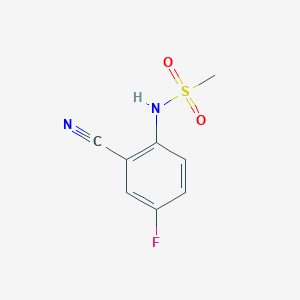

5-Octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione is a chemical compound with the molecular formula C14H19NO2S . It is also known by other names such as 773881-43-9, 5-octylthieno[3,4-c]pyrrole-4,6-dione, and N-n-Octyl-3,4-thiophenedicarboximide .

Synthesis Analysis

The synthesis of 5-Octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione has been reported in the literature . An efficient route for the synthesis of 1-iodo-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione as a key intermediate to build new electron-deficient monomers and related conjugated polymers has been reported .Molecular Structure Analysis

The molecular structure of 5-Octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione has been verified by 1 H-NMR and elemental analysis . The molecular weights were determined by gel permeation chromatography .Chemical Reactions Analysis

The chemical reactions involving 5-Octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione have been studied. For instance, it has been used as a monomer for the synthesis of conjugated copolymers .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione have been analyzed. It has a molecular weight of 265.37 g/mol . Its computed properties include a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 7 .Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis Routes: Efficient routes have been developed for the synthesis of 1-iodo-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione, a key intermediate for creating electron-deficient monomers and related conjugated polymers (Berrouard et al., 2011).

Characterization of Derivatives: Various derivatives, such as donor-acceptor conjugated polymers, have been synthesized and characterized, revealing properties like broad absorption bands and improved hole mobility (Liu et al., 2015).

Polymerization and Applications

Electropolymerization: Monomers containing thieno[3,4-c]pyrrole-4,6-dione have been synthesized and electropolymerized, with studies focusing on their redox and optical properties, showing potential for use in electrochromic applications (Çakal et al., 2020).

Photovoltaic Properties: The copolymers derived from 5-Octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione have shown promising photovoltaic properties, suitable for use in solar cell applications, with some achieving power conversion efficiencies of over 2% (Fu et al., 2013).

Material Properties and Optimization

Enhanced Stability and Emission: Modifications like incorporating pentafluorobenzene groups have been explored to enhance thermal stability and luminescent properties of the copolymers, making them potential candidates for polymer light-emitting diodes (Wang et al., 2014).

Tailoring Optoelectronic Properties: By altering electron acceptor moieties in polymers, the optoelectronic properties have been tailored, achieving characteristics like broad spectral absorptions and low band gaps, important for applications in electronics (Goker et al., 2020).

Orientations Futures

Propriétés

IUPAC Name |

5-octylthieno[3,4-c]pyrrole-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2S/c1-2-3-4-5-6-7-8-15-13(16)11-9-18-10-12(11)14(15)17/h9-10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNVUZQWXKLEFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C(=O)C2=CSC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00736478 | |

| Record name | 5-Octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00736478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione | |

CAS RN |

773881-43-9 | |

| Record name | 5-Octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00736478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 5-Octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione in organic solar cells?

A1: 5-Octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione is often incorporated as an electron-deficient building block in conjugated polymers used for organic solar cells. [, , ] These polymers, typically classified as donor materials, work in conjunction with acceptor materials (like PC71BM) to absorb light and generate electricity.

Q2: How does the structure of polymers incorporating 5-Octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione influence their performance in solar cells?

A2: The structure of these polymers significantly impacts their light absorption properties, charge carrier mobility, and overall device performance. For instance, the choice of donor unit paired with 5-Octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione can affect the polymer's absorption spectrum. [] Additionally, modifications like fluorination of the acceptor polymer can significantly enhance power conversion efficiency by influencing energy levels and blend morphology. []

Q3: What are the advantages of using 5-Octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione based polymers in organic solar cells?

A3: Polymers incorporating this compound can exhibit broad absorption bands, contributing to efficient light harvesting. [] They can also achieve promising hole mobilities, facilitating efficient charge transport within the device. [] Notably, these polymers have demonstrated potential for green-selective organic photodiodes, exhibiting narrow absorption bands and high detectivity. []

Q4: Are there any challenges associated with using 5-Octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione based polymers in organic solar cells?

A4: While promising, challenges remain in optimizing the performance and stability of these materials. Researchers are actively investigating strategies to enhance the power conversion efficiency and long-term stability of devices incorporating these polymers. [, ] This includes exploring different device architectures, optimizing processing conditions, and understanding the degradation pathways of these materials.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

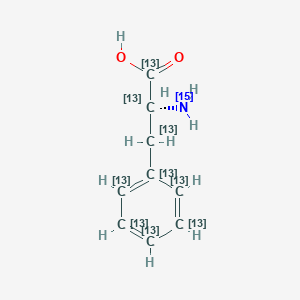

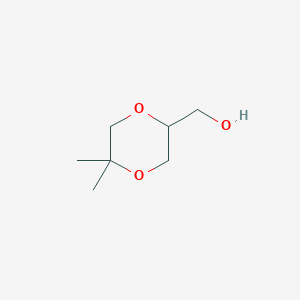

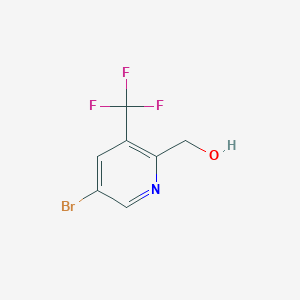

![2-[3-Fluoro-4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1456389.png)

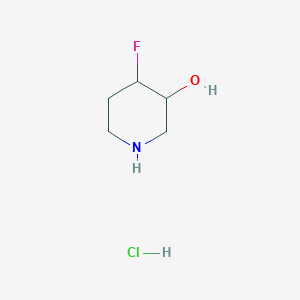

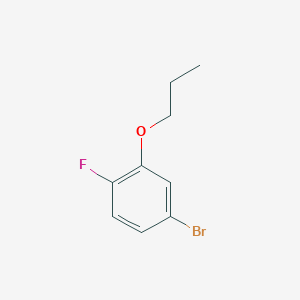

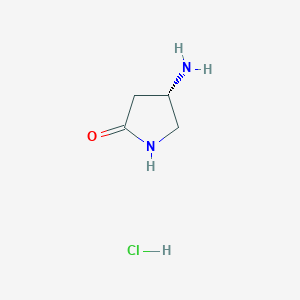

![3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B1456394.png)

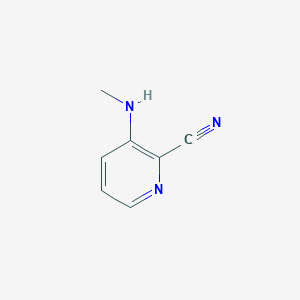

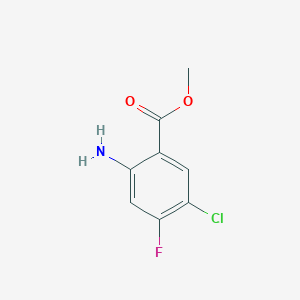

![(3aR,12bS)-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B1456395.png)